tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
Overview
Description
tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an aminopyridine moiety, and a methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bases such as cesium carbonate and solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aminopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine
In the field of biology and medicine, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate include:
- tert-Butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
- 3-Amino-4-(Boc-amino)pyridine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNVTEQPYTYYLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.